molecular formula C12H19NO4 B13456286 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid

Cat. No.: B13456286
M. Wt: 241.28 g/mol
InChI Key: JJEJJZNPZWNKID-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[211]hexan-4-yl}acetic acid is a complex organic compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid typically involves multiple steps:

    Formation of the Azabicyclo[2.1.1]hexane Core: This step often involves the cyclization of a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the azabicyclo compound using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can inhibit or activate the target protein. The tert-butoxycarbonyl group can also influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the tert-butoxycarbonyl group.

    2-{2-[(Methoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.

    2-{2-[(Ethoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid: Similar structure but with an ethoxycarbonyl group.

Uniqueness

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid is unique due to its tert-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexan-4-yl]acetic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(6-9(14)15)4-8(13)5-12/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

JJEJJZNPZWNKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)CC(=O)O

Origin of Product

United States

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